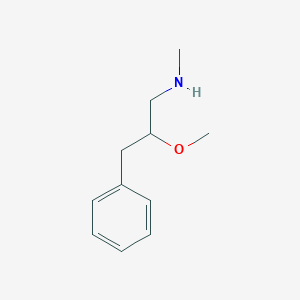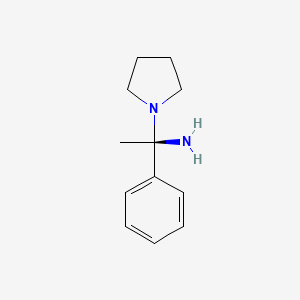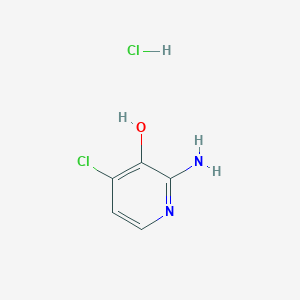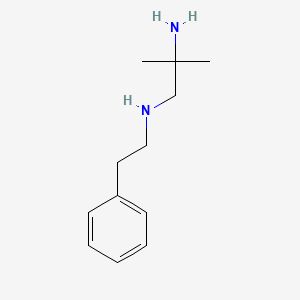
(2-Amino-2-methylpropyl)(2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-amino-2-methylpropyl)(benzyl)methylamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of an amino group, a methyl group, and a benzyl group attached to a propylamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-methylpropyl)(benzyl)methylamine typically involves the reaction of benzyl chloride with 2-amino-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-amino-2-methylpropanol is replaced by the benzyl group, forming the desired amine product .
Industrial Production Methods
In industrial settings, the production of (2-amino-2-methylpropyl)(benzyl)methylamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The product is typically purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2-amino-2-methylpropyl)(benzyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
(2-amino-2-methylpropyl)(benzyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-amino-2-methylpropyl)(benzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-amino-2-methylpropyl)(phenyl)methylamine
- (2-amino-2-methylpropyl)(ethyl)methylamine
- (2-amino-2-methylpropyl)(propyl)methylamine
Uniqueness
(2-amino-2-methylpropyl)(benzyl)methylamine is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-methyl-1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-12(2,13)10-14-9-8-11-6-4-3-5-7-11/h3-7,14H,8-10,13H2,1-2H3 |
Clé InChI |
AZZWZGYNESCVMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
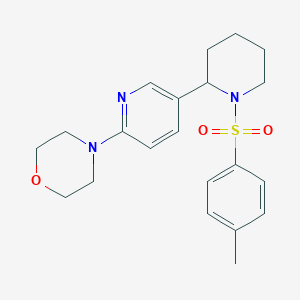
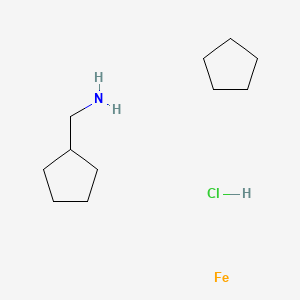
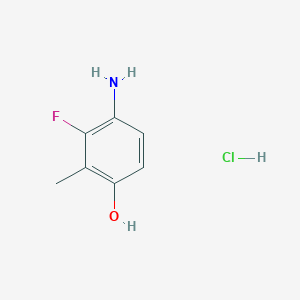
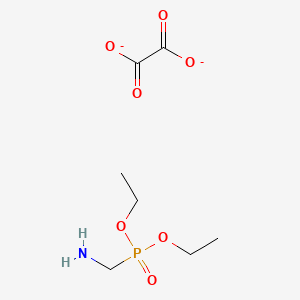
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
